Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate
Overview
Description
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H22O6S and its molecular weight is 318.39 g/mol. The purity is usually 95%.
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Biological Activity
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a complex organic compound with potential applications in drug delivery and bioconjugation. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 394.48 g/mol
- CAS Number : 84131-04-4
The compound features a benzyloxy group and a sulfonate ester, which are linked by a polyethylene glycol (PEG) chain. This structure enhances its solubility and stability in biological systems, making it suitable for various applications in organic synthesis and drug delivery systems.
Mechanisms of Biological Activity
- Drug Delivery Enhancement :
- Targeted Therapy Development :
- Bioconjugation Applications :
Table 1: Summary of Biological Activities
Case Study: Drug Delivery Systems
In a study investigating the use of this compound in drug delivery systems, researchers demonstrated that the compound could successfully encapsulate hydrophobic drugs. The resulting formulations showed improved solubility and sustained release profiles in vitro. This study highlights the potential for this compound to enhance the effectiveness of poorly soluble therapeutics.
Case Study: Antibody-Drug Conjugates
Another research effort focused on utilizing this compound in the development of ADCs. By conjugating it with monoclonal antibodies, researchers achieved targeted delivery of chemotherapeutic agents to cancer cells. The preliminary results indicated a significant reduction in off-target effects compared to conventional chemotherapy, underscoring the utility of this compound in precision medicine .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDFXHCUFMSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827717 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84183-96-0 | |
Record name | 4-Methylbenzene-1-sulfonic acid--2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80827717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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